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Compound of Interest

Compound Name: 2,3-Dinitrobenzoic acid

Cat. No.: B080315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dinitrobenzoic acid (CAS No. 15147-64-5).[1][2][3][4][5][6] Due to the limited availability of

experimentally derived spectra for this specific isomer, this document presents a combination of

predicted data, analogous data from related isomers, and established methodologies to offer a

robust analytical profile. The information herein is intended to support researchers in

identification, characterization, and quality control processes involving 2,3-Dinitrobenzoic
acid.

Chemical Structure and Properties
IUPAC Name: 2,3-Dinitrobenzoic acid

Molecular Formula: C₇H₄N₂O₆

Molecular Weight: 212.12 g/mol

CAS Number: 15147-64-5

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR
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spectral data for 2,3-Dinitrobenzoic acid. These predictions are based on established

chemical shift theory and data from similar nitroaromatic compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dinitrobenzoic Acid

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-4 8.2 - 8.4
Doublet of Doublets

(dd)
~8.0, ~1.5

H-5 7.8 - 8.0 Triplet (t) ~8.0

H-6 8.4 - 8.6
Doublet of Doublets

(dd)
~8.0, ~1.5

COOH 10.0 - 13.0 Singlet (broad) -

Note: The chemical shift of the carboxylic acid proton can vary significantly with concentration

and solvent.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dinitrobenzoic Acid

Carbon Atom Predicted Chemical Shift (ppm)

C-1 130 - 135

C-2 148 - 152

C-3 145 - 149

C-4 125 - 129

C-5 132 - 136

C-6 128 - 132

C=O 165 - 170
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

expected IR absorption bands for 2,3-Dinitrobenzoic acid are based on the characteristic

frequencies of its functional groups, drawing comparisons from isomers like 2,4-dinitrobenzoic

acid and 3,5-dinitrobenzoic acid.

Table 3: Expected Infrared Absorption Bands for 2,3-Dinitrobenzoic Acid

Functional Group Vibrational Mode
Expected Absorption
Range (cm⁻¹)

Carboxylic Acid O-H Stretching 3300 - 2500 (broad)

Aromatic C-H Stretching 3100 - 3000

Carboxylic Acid C=O Stretching 1710 - 1680

Nitro N=O Asymmetric Stretching 1550 - 1520

Aromatic C=C Stretching 1600 - 1450

Nitro N=O Symmetric Stretching 1360 - 1330

C-N Stretching 870 - 810

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2,3-Dinitrobenzoic acid, the molecular ion peak [M]⁺ would be expected

at an m/z of approximately 212.

Table 4: Expected Mass Spectrometry Fragmentation for 2,3-Dinitrobenzoic Acid
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m/z Proposed Fragment Ion

212 [M]⁺ (Molecular Ion)

195 [M - OH]⁺

182 [M - NO]⁺

166 [M - NO₂]⁺

120 [M - NO₂ - NO₂]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,3-Dinitrobenzoic acid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)

in a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be

required compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean.

Place a small amount of the solid 2,3-Dinitrobenzoic acid sample directly onto the ATR

crystal.

Instrumentation:

An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32

scans is common to improve the signal-to-noise ratio.

Data Processing:
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The instrument software will automatically subtract the background from the sample

spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:

Dissolve a small amount of 2,3-Dinitrobenzoic acid in a volatile solvent (e.g., methanol or

acetonitrile).

Instrumentation:

A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer

(e.g., quadrupole or time-of-flight).

Data Acquisition:

Introduce the sample into the ion source, typically via a direct insertion probe or a gas

chromatograph (GC) inlet.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 2,3-Dinitrobenzoic acid.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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